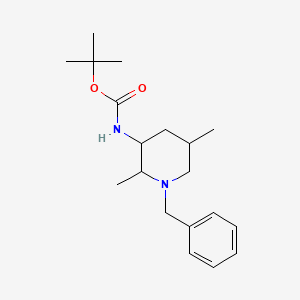![molecular formula C10H19N3O B13180602 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one is a chemical compound with the molecular formula C9H17N3O. It is characterized by the presence of a piperazine ring and an azetidine ring, which are connected through a propanone linker.
Vorbereitungsmethoden
The synthesis of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. .
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a base like sodium hydroxide to facilitate the reaction. .
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. .
Analyse Chemischer Reaktionen
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. .
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or azetidine rings are substituted with other functional groups. .
Wissenschaftliche Forschungsanwendungen
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. .
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases. .
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body:
Vergleich Mit ähnlichen Verbindungen
1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone and tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate share structural similarities with this compound
Uniqueness: The presence of both piperazine and azetidine rings in this compound provides it with unique chemical properties and reactivity. .
Eigenschaften
Molekularformel |
C10H19N3O |
|---|---|
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H19N3O/c1-2-10(14)13-7-9(8-13)12-5-3-11-4-6-12/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
OAESYAVKFDSJRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CC(C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


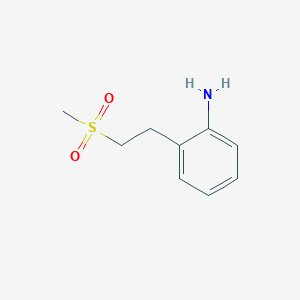
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
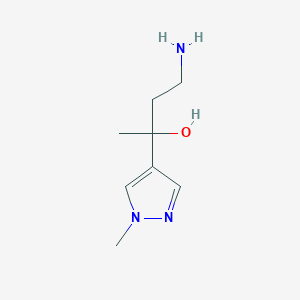

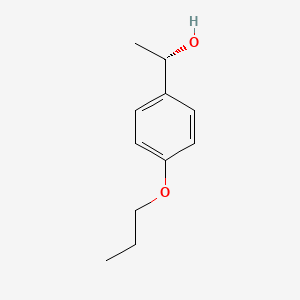
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
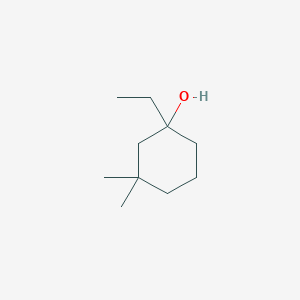
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)



![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
